An In-depth Technical Guide to the Chemical Properties of 5-(3-Chlorophenyl)nicotinic Acid
An In-depth Technical Guide to the Chemical Properties of 5-(3-Chlorophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 5-(3-Chlorophenyl)nicotinic acid, a compound of interest in medicinal chemistry and drug discovery. This document summarizes its physicochemical characteristics, details a representative synthetic protocol, and outlines a key signaling pathway associated with its parent compound, nicotinic acid, providing valuable context for future research.
Core Chemical Properties
While extensive experimental data for 5-(3-Chlorophenyl)nicotinic acid is not widely available in the public domain, its fundamental properties have been identified. The molecular formula is C₁₂H₈ClNO₂, with a corresponding molecular weight of 233.65 g/mol .
| Property | Value | Source |
| Molecular Formula | C₁₂H₈ClNO₂ | [1] |
| Molecular Weight | 233.65 g/mol | [1] |
| CAS Number | 375853-95-5 | [1] |
Synthesis of 5-(3-Chlorophenyl)nicotinic Acid
The synthesis of 5-arylnicotinic acids, including the 3-chlorophenyl derivative, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halogenated nicotinic acid derivative and a boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 5-(3-Chlorophenyl)nicotinic acid from 5-bromonicotinic acid and 3-chlorophenylboronic acid.
Materials:
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5-Bromonicotinic acid
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3-Chlorophenylboronic acid
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Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., potassium carbonate, sodium carbonate)
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Anhydrous solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water, or toluene)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for synthesis, workup, and purification
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromonicotinic acid and 3-chlorophenylboronic acid in the chosen solvent system.
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Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen.
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Addition of Reagents: Add the base and the palladium catalyst to the reaction mixture.
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Reaction: Heat the mixture to reflux under the inert atmosphere. Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
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Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 5-(3-Chlorophenyl)nicotinic acid.
Logical Workflow for Suzuki-Miyaura Coupling:
Potential Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways directly associated with 5-(3-Chlorophenyl)nicotinic acid. However, its parent compound, nicotinic acid (also known as niacin or vitamin B3), is a well-studied lipid-lowering agent.
Nicotinic acid is known to exert its effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). This receptor is highly expressed in adipocytes and immune cells.
Nicotinic Acid Signaling Pathway via GPR109A
Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels leads to the decreased activity of hormone-sensitive lipase, ultimately resulting in reduced lipolysis and a decrease in the release of free fatty acids into the bloodstream. The reduced availability of free fatty acids in the liver leads to a decrease in the synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently low-density lipoprotein (LDL).
Signaling Pathway of Nicotinic Acid:
Disclaimer: The signaling pathway described above is for nicotinic acid. It is crucial to note that the biological activity and the specific signaling pathways of 5-(3-Chlorophenyl)nicotinic acid have not been experimentally determined and may differ from those of its parent compound. Further research is required to elucidate the pharmacological profile of this specific derivative.
This technical guide serves as a foundational resource for researchers and professionals in the field. As new data emerges, this document will be updated to reflect the latest scientific findings on the chemical and biological properties of 5-(3-Chlorophenyl)nicotinic acid.
